molecular formula C22H21NO B324121 N-mesityl-4-biphenylcarboxamide

N-mesityl-4-biphenylcarboxamide

Cat. No.: B324121
M. Wt: 315.4 g/mol
InChI Key: UPHWZSKJXJDJSW-UHFFFAOYSA-N
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Description

N-Mesityl-4-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl backbone substituted at the 4-position with a carboxamide group, where the amide nitrogen is further bonded to a mesityl (2,4,6-trimethylphenyl) moiety. Its molecular formula is C22H23NO, with an average molecular mass of 317.43 g/mol. The mesityl group imparts significant steric bulk and hydrophobicity, distinguishing it from other biphenylcarboxamide analogs.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

4-phenyl-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C22H21NO/c1-15-13-16(2)21(17(3)14-15)23-22(24)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,23,24)

InChI Key

UPHWZSKJXJDJSW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical comparison is drawn with N-(4-Acetylphenyl)-4-biphenylcarboxamide (CAS: 348601-63-8), a structurally related compound documented in . Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Property N-Mesityl-4-Biphenylcarboxamide N-(4-Acetylphenyl)-4-Biphenylcarboxamide
Molecular Formula C22H23NO C21H17NO2
Average Molecular Mass (g/mol) 317.43 315.37
Substituent on Amide Nitrogen 2,4,6-Trimethylphenyl (mesityl) 4-Acetylphenyl
Key Functional Groups Bulky alkyl substituents, amide Electron-withdrawing acetyl, amide
Calculated LogP<sup>*</sup> ~6.2 (highly lipophilic) ~4.1 (moderate lipophilicity)

<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Electronic and Steric Effects

  • This compound: The mesityl group introduces pronounced steric hindrance, which may limit interactions with planar binding pockets (e.g., ATP sites in kinases).
  • N-(4-Acetylphenyl)-4-Biphenylcarboxamide: The 4-acetyl group is strongly electron-withdrawing, polarizing the amide bond and increasing hydrogen-bonding capacity. This electronic effect may enhance solubility in polar solvents (e.g., DMSO or ethanol) relative to the mesityl derivative .

Solubility and Bioavailability

  • The mesityl derivative’s high lipophilicity (LogP ~6.2) suggests poor aqueous solubility but improved membrane permeability, making it suitable for targets requiring intracellular uptake.
  • The acetyl-substituted analog’s lower LogP (~4.1) and polar acetyl group may favor solubility in biological buffers, though its smaller substituent could reduce metabolic stability .

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